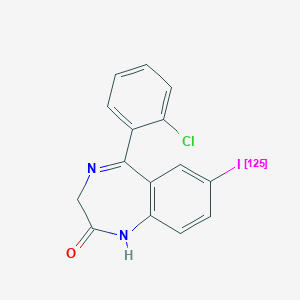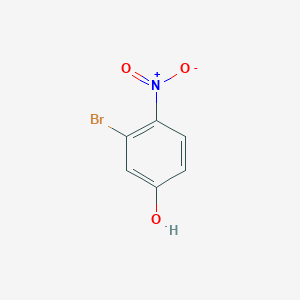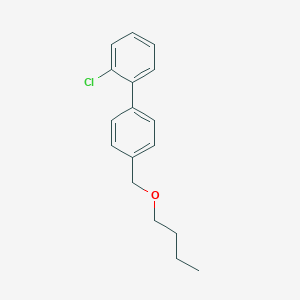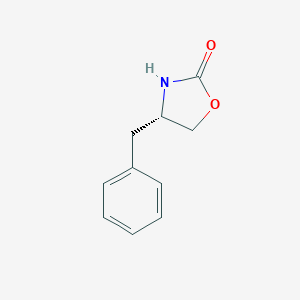
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely used in the treatment of anxiety, insomnia, and seizures.
Mechanism Of Action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- involves the binding to the benzodiazepine receptor, which is a type of GABA-A receptor. This binding enhances the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity in the central nervous system. This results in the anxiolytic, sedative, and muscle relaxant effects of benzodiazepines.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- are similar to other benzodiazepines. This compound enhances the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity in the central nervous system. This results in the anxiolytic, sedative, and muscle relaxant effects of benzodiazepines.
Advantages And Limitations For Lab Experiments
The use of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- in lab experiments has several advantages. This compound has high affinity and specificity for the benzodiazepine receptor, which makes it an ideal radioligand for imaging studies. It also has a long half-life, which allows for longer imaging sessions. However, the use of radioisotopes requires specialized equipment and safety precautions, which can limit the accessibility of this compound for lab experiments.
Future Directions
There are several future directions for the use of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- in scientific research. One potential application is in the study of the GABA-A receptor and its role in neurological disorders such as anxiety, depression, and epilepsy. Another potential application is in the development of new benzodiazepine drugs with improved efficacy and reduced side effects. Additionally, the use of this compound in combination with other imaging techniques such as MRI and PET could provide a more comprehensive understanding of the central nervous system.
In conclusion, 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is a chemical compound that has significant potential in scientific research for its therapeutic applications. Its high affinity and specificity for the benzodiazepine receptor make it an ideal radioligand for imaging studies of the central nervous system. Further research in this area could lead to the development of new benzodiazepine drugs with improved efficacy and reduced side effects.
Synthesis Methods
The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate, followed by the reaction with iodine monochloride. This reaction yields the desired compound with a radioisotope of iodine-125.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- has been extensively used in scientific research for its potential therapeutic applications. This compound is used in the development of radioligands for imaging studies of the central nervous system. It has been found to bind with high affinity to the benzodiazepine receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound is also used in the study of the GABA-A receptor, which is the primary target of benzodiazepines.
properties
CAS RN |
106077-19-4 |
|---|---|
Product Name |
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- |
Molecular Formula |
C15H10ClIN2O |
Molecular Weight |
394.61 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-(125I)iodanyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClIN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)/i17-2 |
InChI Key |
NKIAKMOTSXTHII-QZIRHQCUSA-N |
Isomeric SMILES |
C1C(=O)NC2=C(C=C(C=C2)[125I])C(=N1)C3=CC=CC=C3Cl |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
synonyms |
7-iodoclonazepam |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)



![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)



![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

